molecular formula C22H24N4O3 B11183044 1-methyl-3-(1-(2-phenoxyacetyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

1-methyl-3-(1-(2-phenoxyacetyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11183044
M. Wt: 392.5 g/mol
InChI Key: BJPJRLSJZRGELU-UHFFFAOYSA-N
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Description

1-methyl-3-(1-(2-phenoxyacetyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that features a triazolone core structure

Preparation Methods

The synthesis of 1-methyl-3-(1-(2-phenoxyacetyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps. The synthetic route often starts with the preparation of the piperidine derivative, followed by the introduction of the phenoxyacetyl group. The triazolone ring is then formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.

Chemical Reactions Analysis

1-methyl-3-(1-(2-phenoxyacetyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the triazolone ring. Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts. The major products formed depend on the type of reaction and the specific conditions used.

Scientific Research Applications

1-methyl-3-(1-(2-phenoxyacetyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-3-(1-(2-phenoxyacetyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

1-methyl-3-(1-(2-phenoxyacetyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar core structures but different substituents, leading to variations in their properties and applications.

    Other triazolone derivatives: Compounds with different substituents on the triazolone ring can have distinct biological activities and chemical properties

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

2-methyl-5-[1-(2-phenoxyacetyl)piperidin-4-yl]-4-phenyl-1,2,4-triazol-3-one

InChI

InChI=1S/C22H24N4O3/c1-24-22(28)26(18-8-4-2-5-9-18)21(23-24)17-12-14-25(15-13-17)20(27)16-29-19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3

InChI Key

BJPJRLSJZRGELU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)COC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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